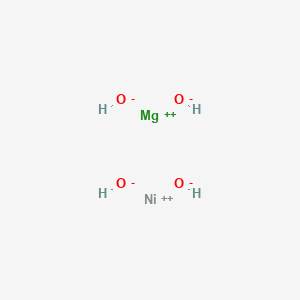
Magnesium;nickel(2+);tetrahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;nickel(2+);tetrahydroxide is a coordination compound consisting of magnesium, nickel in the +2 oxidation state, and hydroxide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;nickel(2+);tetrahydroxide can be synthesized through various methods. One common approach involves the reaction of magnesium salts with nickel salts in the presence of a base. For example, mixing magnesium chloride and nickel chloride in an aqueous solution, followed by the addition of sodium hydroxide, can precipitate the compound. The reaction typically occurs at room temperature and requires careful control of pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale precipitation reactions. The process may include steps such as filtration, washing, and drying to obtain the pure compound. Advanced techniques like mechanochemical synthesis, which involves high-energy ball milling, can also be employed to enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;nickel(2+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The nickel ion can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Hydroxide ions can be substituted by other ligands in coordination chemistry.
Hydration and Dehydration Reactions: The compound can gain or lose water molecules under different conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. Reaction conditions such as temperature, pressure, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce magnesium chloride, nickel chloride, and water.
Wissenschaftliche Forschungsanwendungen
Magnesium;nickel(2+);tetrahydroxide has several scientific research applications:
Hydrogen Storage: The compound is studied for its potential in hydrogen storage systems due to its ability to form metal hydrides.
Battery Materials: It is used in the development of nickel-metal hydride batteries, where it serves as an electrode material.
Catalysis: The compound acts as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biomedical Applications: Research is ongoing to explore its use in biomedical applications, such as drug delivery systems and bioresorbable implants.
Wirkmechanismus
The mechanism of action of magnesium;nickel(2+);tetrahydroxide involves its interaction with other molecules and ions. The nickel ion, in particular, plays a significant role in catalysis and redox reactions. The hydroxide ions can participate in acid-base reactions, while the magnesium ion contributes to the overall stability and reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium Hydroxide: Similar in structure but lacks the nickel component.
Nickel Hydroxide: Contains nickel but does not include magnesium.
Magnesium-Nickel Alloys: These alloys have different properties and applications compared to the hydroxide compound.
Uniqueness
Magnesium;nickel(2+);tetrahydroxide is unique due to the combination of magnesium and nickel ions in a single compound. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in hydrogen storage, catalysis, and battery technology .
Eigenschaften
CAS-Nummer |
61179-17-7 |
|---|---|
Molekularformel |
H4MgNiO4 |
Molekulargewicht |
151.03 g/mol |
IUPAC-Name |
magnesium;nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Mg.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI-Schlüssel |
GHGLNACACOYQSB-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
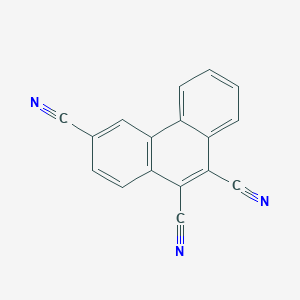

![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)

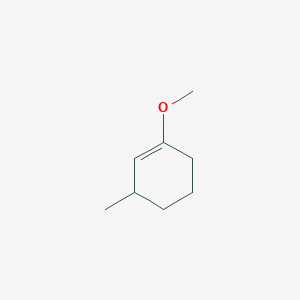
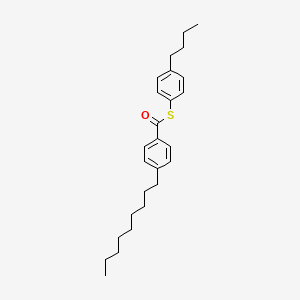

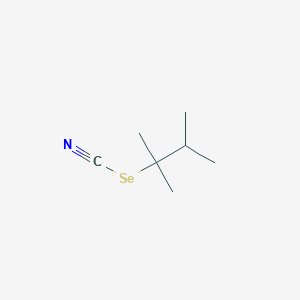
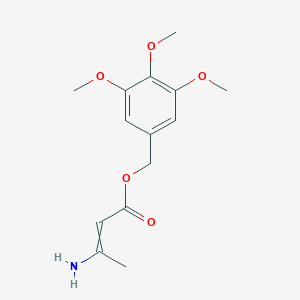

![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
